molecular formula C13H13ClN2O2S B3265013 Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 40106-51-2

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B3265013
CAS No.: 40106-51-2
M. Wt: 296.77 g/mol
InChI Key: NUHCRTALGKRWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate is a thienopyrimidine derivative characterized by a fused bicyclic structure combining a tetrahydrobenzene ring, a thiophene moiety, and a pyrimidine core. The compound features a chlorine substituent at position 4 and an ethyl ester group at position 2 (CAS: 835632-31-0; molecular formula: C₁₃H₁₃ClN₂O₂S; molar mass: 296.77 g/mol) . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing derivatives targeting microtubule destabilization, GPR55 receptor antagonism, and antiproliferative agents . Its synthesis typically involves the Gewald reaction to form the thiophene ring, followed by nucleophilic aromatic substitution (SNAr) to introduce the chloro and ester groups .

Properties

IUPAC Name

ethyl 4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)11-15-10(14)9-7-5-3-4-6-8(7)19-12(9)16-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHCRTALGKRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Research

One of the most promising applications of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate is in the field of oncology. Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Potency : Certain derivatives have demonstrated IC50 values below 40 nM, indicating strong potency against cell proliferation.
  • Mechanism : The compound is believed to inhibit microtubule depolymerization and target oncogenic pathways through kinase inhibition.

Kinase Inhibition

The compound has shown potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes including cell division and metabolism. Inhibition of specific kinases can lead to reduced cancer cell growth and survival.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds within the thieno and pyrimidine classes. Below is a comparative table highlighting some notable compounds:

Compound NameStructure TypeUnique Features
Ethyl 2-amino-4,5,6-trihydrobenzo[b]thiophene-3-carboxylateThienopyrimidineStronger antiproliferative effects
4-Chloro-2-ethyl-5,6-dihydrobenzo thienopyrimidineThienopyrimidineDifferent substitution pattern
General Thieno[2,3-d]pyrimidinesGeneral ClassVaried biological activities depending on substitutions

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of this compound on various cancer cell lines (e.g., breast and lung cancer), it was found that treatment with this compound resulted in significant reductions in cell viability compared to controls.

Case Study 2: Kinase Interaction Studies

Another study focused on the interaction of this compound with specific kinases involved in cancer progression. Results indicated that it effectively inhibited kinase activity at low concentrations, suggesting its potential as a targeted therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule targeting agents like colchicine and paclitaxel .

Comparison with Similar Compounds

Position 4 Modifications

Compound Name Substituent at Position 4 Key Features Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound Cl⁻ Intermediate for further derivatization; SNAr-reactive site Not directly reported
4-Morpholino derivatives (VIh, VIm) Morpholine Enhanced solubility and binding affinity to kinases Antiproliferative IC₅₀: 40–125 nM
N-(p-Tolyl)-substituted (Compound 31) p-Tolylamine Improved microtubule depolymerization activity IC₅₀: <40 nM (cell proliferation)
4-(6-Methoxy-3,4-dihydroquinolin-1-yl) Methoxy-dihydroquinoline Dual HDAC inhibition and microtubule targeting Potent in drug-resistant cancers

Position 2 Modifications

Compound Name Substituent at Position 2 Key Features Biological Activity Reference
Target Compound Ethyl carboxylate Ester group enables prodrug strategies Intermediate for further synthesis
2-(3-Nitrophenyl) (VIh) 3-Nitrophenyl Electron-withdrawing group enhances receptor binding Antiproliferative IC₅₀: 53–125 nM
2-(Pyridine-4-yl) (VIm) Pyridinyl Hydrogen-bonding capability improves solubility IC₅₀: 40–96 nM
2-(3-Hydroxyphenyl) (VIb) 3-Hydroxyphenyl Polar group enhances pharmacokinetics IC₅₀: 79–88 nM

Physicochemical Properties

Property Target Compound 4-Morpholino (VIh) N-(p-Tolyl) (31)
Molecular Weight (g/mol) 296.77 ~400 ~350
LogP (Predicted) 2.8 3.1 3.5
Solubility (aq.) Low Moderate Low

Key Research Findings

Position 4 Substituents Dictate Activity: Chlorine at position 4 serves as a leaving group for further functionalization, while morpholino or aryl amines enhance target binding and antiproliferative effects .

Ester vs. Amide at Position 2 : Ethyl carboxylate derivatives are less potent than amide counterparts but critical as synthetic intermediates .

Dual-Action Derivatives: Compounds with methoxyquinoline or urea moieties (e.g., Compound 18 in ) show promise in overcoming drug resistance via multitarget mechanisms.

Biological Activity

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClN₂S. The compound features a thieno[2,3-d]pyrimidine core which is known for its ability to interact with various biological targets. Its structural characteristics contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on microtubule dynamics and cell proliferation:

  • Microtubule Depolymerization : At a concentration of 10 µM, this compound demonstrated significant microtubule depolymerization effects. This property is critical as microtubule-targeting agents are essential in cancer therapy due to their ability to disrupt mitotic spindle formation in cancer cells .
  • Antiproliferative Effects : In the MDA-MB-435 cancer cell line, the compound exhibited an IC₅₀ value indicative of its potency in inhibiting cell proliferation. The reported IC₅₀ values for related compounds suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance anticancer activity .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Microtubule Assembly : The compound binds to tubulin and prevents the polymerization necessary for microtubule formation.
  • Induction of Apoptosis : By disrupting microtubule dynamics, it may trigger apoptotic pathways in cancer cells.

Case Studies

A notable study examined a series of compounds related to this compound:

CompoundEC₅₀ (µM)IC₅₀ (µM)Notes
Compound A0.0190.025Most potent in microtubule depolymerization
Compound B0.0450.060Lower potency than A
Ethyl 4-chloro...TBDTBDUnder further investigation

These findings indicate that structural modifications can significantly affect biological activity and highlight the need for ongoing research into this class of compounds .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of thienopyrimidine derivatives:

  • Preliminary evaluations suggest that certain derivatives exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of bacterial folate synthesis pathways .

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate?

  • Methodological Answer : The synthesis involves refluxing azomethine intermediates (e.g., compound 3 ) in glacial acetic acid for 30–60 minutes, followed by addition of DMSO and further refluxing. Post-reaction, the product is precipitated using cold 0.1 M NaCl solution and recrystallized from acetic acid . For derivatives, cyclization reactions with precursors like ethyl 4-aminobenzoate and thiourea are employed under controlled nitrogen atmospheres . Key variables include reaction time (4 hours for cyclization) and solvent choice (e.g., formamide for cyclization) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity . Melting point analysis (53–58°C) and mass spectrometry (MW: 252.76 g/mol) provide additional physicochemical validation . For advanced structural elucidation, single-crystal X-ray diffraction can resolve hydrogen bonding and crystal packing .

Q. What are the key physicochemical properties influencing experimental handling?

  • Methodological Answer : The compound is a yellow crystalline solid with stability under standard lab conditions but sensitivity to light and moisture. Solubility is higher in organic solvents (ethanol, ethyl acetate) than in water. Researchers should store it in inert atmospheres and use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict pharmacological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are integrated with experimental data to narrow optimal reaction conditions. For instance, docking studies using AutoDock Vina or Schrödinger Suite predict binding affinities to biological targets like kinases, guiding structural modifications for enhanced activity . This hybrid approach reduces trial-and-error experimentation and accelerates lead optimization .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). Researchers should:
  • Validate activity across multiple in vitro models (e.g., cancer cell lines vs. primary cells).
  • Perform dose-response curves to distinguish specific inhibition from off-target effects.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. How do substituent modifications (e.g., chloro, ethyl groups) impact pharmacological profiles?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 4-chloro group enhances electrophilicity, improving kinase inhibition, while the ethyl carboxylate at position 2 modulates lipophilicity and bioavailability. For example, replacing the ethyl group with bulkier substituents (e.g., benzyl) reduces solubility but increases membrane permeability . Computational models (e.g., CoMFA) can predict these effects in silico before synthesis .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Crystallization difficulties arise from the fused thieno-pyrimidine ring system, which creates conformational rigidity. Slow vapor diffusion using ethyl acetate/petroleum ether (1:4) mixtures promotes crystal growth. X-ray diffraction at low temperatures (100 K) mitigates thermal motion artifacts, enabling precise determination of bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.